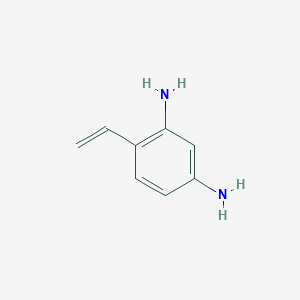
4-Ethenylbenzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethenylbenzene-1,3-diamine (IUPAC name: 4-vinylbenzene-1,3-diamine) is an aromatic diamine characterized by two amine groups at the 1 and 3 positions of a benzene ring, with an ethenyl (vinyl) substituent at the 4 position. Benzene-1,3-diamines generally serve as precursors for Schiff bases, pharmaceuticals, and polymers, with substituents influencing solubility, electronic properties, and reactivity . The ethenyl group may render this compound valuable in synthesizing conductive polymers or advanced materials, leveraging its unsaturated bond for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzene-1,3-diamine typically involves the nitration of benzene followed by reduction and subsequent functional group transformations. One common method includes the nitration of benzene to form nitrobenzene, which is then reduced to form 1,3-diaminobenzene.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are frequently used in the reduction steps, while vinylation can be achieved using ethylene in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions: 4-Ethenylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C.
Substitution: Bromine (Br₂) in the presence of iron (Fe) or aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: 1,3-diaminobenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethenylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethenylbenzene-1,3-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares 4-Ethenylbenzene-1,3-diamine with structurally related benzene-1,3-diamines and cyclohexane-based diamines, focusing on substituent effects, synthesis, and applications.
Table 1: Key Properties of Benzene-1,3-diamine Derivatives
Substituent Effects
- Contrasts with bulky tert-butyl () or long-chain alkoxy groups (), which prioritize steric and solubility effects.
- Halogen Substituents : Bromo and chloro groups (–13) deactivate the ring, directing electrophilic substitutions to specific positions.
Properties
CAS No. |
27845-37-0 |
|---|---|
Molecular Formula |
C8H10N2 |
Molecular Weight |
134.18 g/mol |
IUPAC Name |
4-ethenylbenzene-1,3-diamine |
InChI |
InChI=1S/C8H10N2/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1,9-10H2 |
InChI Key |
FXKUKPDMOLUQLE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=C1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















